molecular formula C6H12ClNO3 B555354 (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 40216-83-9

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No.: B555354
CAS No.: 40216-83-9
M. Wt: 181,62 g/mole
InChI Key: KLGSHNXEUZOKHH-JBUOLDKXSA-N
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Description

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of proline, an amino acid, and is often used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the esterification of 4-hydroxy-L-proline. One common method includes the following steps:

    Starting Material: 4-hydroxy-L-proline.

    Esterification: The hydroxyl group of 4-hydroxy-L-proline is esterified using methanol in the presence of an acid catalyst such as hydrochloric acid.

    Purification: The resulting ester is purified through crystallization or other purification techniques to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar principles but with optimized conditions for higher yield and purity. This often involves continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-oxopyrrolidine derivatives, while reduction can produce 4-hydroxypyrrolidine alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stereochemistry makes it valuable for creating chiral centers in organic synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its proline derivative structure is particularly useful in the study of collagen and other proline-rich proteins.

Medicine

Medically, this compound is investigated for its potential in drug development, particularly in the synthesis of proline-based pharmaceuticals that can modulate biological pathways.

Industry

Industrially, this compound is used in the production of various chemicals and materials, including polymers and resins, due to its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxyproline: A direct precursor with similar biological activity.

    (2S,4R)-4-hydroxyproline methyl ester: Similar structure but without the hydrochloride salt.

    (2S,4R)-4-hydroxyproline ethyl ester: An ethyl ester variant with slightly different reactivity.

Uniqueness

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both ester and hydrochloride functionalities. This combination makes it particularly versatile in synthetic chemistry and biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932327
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40216-83-9, 144527-44-6
Record name 4-Hydroxy-L-proline methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40216-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
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